Bienvenue dans la boutique en ligne BenchChem!

2-cyclopropyl-N4-(2-methoxyethyl)pyrimidine-4,6-diamine

Physicochemical profiling Drug-likeness optimization Medicinal chemistry SAR

2-Cyclopropyl-N4-(2-methoxyethyl)pyrimidine-4,6-diamine (CAS 1505262-21-4, molecular formula C10H16N4O, molecular weight 208.26 g/mol) is a cyclopropyl-substituted 4,6-diaminopyrimidine derivative. The compound features a cyclopropyl group at the pyrimidine 2-position and a 2-methoxyethylamino substituent at N4, distinguishing it from both N-cyclopropyl and N4-alkyl homologs within the diaminopyrimidine class.

Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
CAS No. 1505262-21-4
Cat. No. B1470802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-N4-(2-methoxyethyl)pyrimidine-4,6-diamine
CAS1505262-21-4
Molecular FormulaC10H16N4O
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCOCCNC1=NC(=NC(=C1)N)C2CC2
InChIInChI=1S/C10H16N4O/c1-15-5-4-12-9-6-8(11)13-10(14-9)7-2-3-7/h6-7H,2-5H2,1H3,(H3,11,12,13,14)
InChIKeyRJBYVDGTQDKQOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-N4-(2-methoxyethyl)pyrimidine-4,6-diamine (CAS 1505262-21-4): Procurement-Grade Structural and Class Baseline


2-Cyclopropyl-N4-(2-methoxyethyl)pyrimidine-4,6-diamine (CAS 1505262-21-4, molecular formula C10H16N4O, molecular weight 208.26 g/mol) is a cyclopropyl-substituted 4,6-diaminopyrimidine derivative . The compound features a cyclopropyl group at the pyrimidine 2-position and a 2-methoxyethylamino substituent at N4, distinguishing it from both N-cyclopropyl and N4-alkyl homologs within the diaminopyrimidine class. Cyclopropyl-substituted diaminopyrimidines are established scaffolds in medicinal chemistry, with known applications as dihydrofolate reductase (DHFR) inhibitors and kinase-targeting agents [1]. This specific substitution pattern—a 2-cyclopropyl group combined with an N4-(2-methoxyethyl) side chain—is designed to modulate lipophilicity (cLogP) and hydrogen-bonding capacity relative to simpler N4-alkyl or N4,N6-dimethyl analogs, potentially altering target selectivity and metabolic stability [1].

Why Generic Substitution of 2-Cyclopropyl-N4-(2-methoxyethyl)pyrimidine-4,6-diamine with Close Analogs Cannot Be Assumed Equivalent


Within the cyclopropyl-pyrimidine-4,6-diamine series, small changes to the N4 substituent produce large shifts in target engagement, selectivity profile, and physicochemical properties. The N4-(2-methoxyethyl) group introduces a hydrogen-bond acceptor (ether oxygen) and increases topological polar surface area (tPSA) compared to N4-propyl or N4-methyl analogs, which affects permeability, solubility, and off-target binding [1]. In the broader pyrimidine-4,6-diamine class, SAR studies demonstrate that N4-substituent variation can alter kinase selectivity by over 100-fold (e.g., EGFR vs. JAK3 vs. FLT3) and change DHFR inhibitory potency across wild-type and mutant isoforms [2][3]. Consequently, procurement of a generic N4-alkyl or N4,N6-dimethyl analog in place of the specific 2-methoxyethyl derivative carries a quantifiable risk of non-overlapping biological activity and divergent ADME behavior. The quantitative evidence below substantiates these differentiation points.

2-Cyclopropyl-N4-(2-methoxyethyl)pyrimidine-4,6-diamine: Comparator-Anchored Quantitative Differentiation Evidence


N4 Substituent Impact on Molecular Properties: 2-Methoxyethyl vs. Propyl vs. Cyclopropylmethyl Analogs

The 2-methoxyethyl substituent at N4 increases hydrogen-bond acceptor count (HBA = 5) and topological polar surface area relative to the N4-propyl analog (CAS 1503903-83-0: C10H16N4, MW 192.26, HBA = 4, no ether oxygen) by approximately 12–15 Ų (estimated from fragment-based tPSA contribution of the –OCH3 group). This difference translates to reduced passive membrane permeability (predicted Caco-2 Papp) but enhanced aqueous solubility, making the methoxyethyl derivative more suitable for in vitro enzymatic or cell-free assay formats where solubility-limited artifacts must be avoided . Quantitative tPSA and cLogP predictions can be computed using the SMILES string COCCNc1cc(N)nc(C2CC2)n1 in open-source tools (e.g., SwissADME); the N4-propyl comparator yields cLogP ~1.9 vs. ~1.3 for the methoxyethyl derivative (ΔcLogP ≈ 0.6 log units), reflecting the polarity contributed by the ether oxygen [1].

Physicochemical profiling Drug-likeness optimization Medicinal chemistry SAR

Class-Level PfDHFR Inhibitory Potential: Cyclopropyl-Diaminopyrimidine Pharmacophore vs. Non-Cyclopropyl Analogs

The cyclopropyl-pyrimidine-4,6-diamine pharmacophore is embedded within the iclaprim scaffold, a validated Staphylococcus aureus DHFR inhibitor (Ki = 0.08 nM) [1]. In the antimalarial context, structurally related pyrimidine-4,6-diamine derivatives containing cyclopropyl groups have demonstrated PfDHFR inhibition with Ki values spanning 1.3–243 nM against wild-type and 13–208 nM against drug-resistant mutant strains in head-to-head enzyme inhibition panels . While direct IC50/Ki data for CAS 1505262-21-4 against PfDHFR are not publicly available from non-excluded primary sources, the compound contains the full cyclopropyl-diaminopyrimidine pharmacophore required for DHFR binding. By contrast, non-cyclopropyl pyrimidine-4,6-diamine analogs (e.g., 2-methyl or 2-aryl substituted) lack the optimal steric complementarity with the DHFR active site and typically show 5- to 20-fold weaker inhibition [2].

Antimalarial drug discovery PfDHFR inhibition Antiparasitic SAR

Kinase Selectivity Differentiation: N4-(2-Methoxyethyl) vs. N4,N6-Dimethyl Substitution Pattern

In the pyrimidine-4,6-diamine kinase inhibitor series, the presence and position of N-alkyl substituents dictate kinase selectivity profiles. Published SAR demonstrates that N4,N6-disubstituted pyrimidine-4,6-diamines can achieve JAK3 IC50 = 2.1 nM (compound 11e) or FLT3 IC50 = 13.9 nM (compound 13a), while EGFR-targeted analogs show distinct substitution requirements at the N4 and N6 positions [1][2]. The target compound (CAS 1505262-21-4) is uniquely mono-N4-substituted with a free N6 amine (no N6 substitution), distinguishing it from the N4,N6-dimethyl analog (CAS 1508643-12-6). This free N6 amine preserves an additional hydrogen-bond donor that is absent in N6-alkylated analogs, which alters kinase hinge-region binding geometry. In EGFR-targeted pyrimidine-4,6-diamine series, N6 substitution is a critical determinant of EGFR vs. off-target kinase selectivity, with N6-methylation generally reducing EGFR potency by 10- to 50-fold [3].

Kinase inhibitor selectivity Pyrimidine-4,6-diamine SAR JAK/EGFR/FLT3 profiling

Fungicidal Activity Spectrum: Cyclopropyl-Diaminopyrimidine Class vs. Alkynyl-Diaminopyrimidine Reference

Patent US 2010/0081679 A1 explicitly compares cyclopropyl-substituted diaminopyrimidines with earlier alkynyl-substituted diaminopyrimidines (DE 4029650 A1) and asserts that the cyclopropyl derivatives achieve 'advantages over those of the prior art' with respect to activity spectrum, application rate, and resistance profile [1]. The patent discloses that cyclopropyl substitution at the pyrimidine 2-position improves fungicidal efficacy at low application rates compared to alkynyl-substituted reference compounds. While the patent does not single out CAS 1505262-21-4 with discrete MIC/EC50 data, it establishes that the cyclopropyl-diaminopyrimidine structural class—which includes the target compound—was specifically invented to overcome the insufficient fungicidal activity of alkynyl analogs at agriculturally relevant doses [1].

Agrochemical fungicide Crop protection Diaminopyrimidine antifungal

Metabolic Stability Differentiation: N4-(2-Methoxyethyl) vs. N4-Alkyl Analogs via Ether Oxygen Effect

The N4-(2-methoxyethyl) substituent introduces an ether oxygen that can serve as a metabolic soft spot for CYP450-mediated O-dealkylation, creating a predictable clearance pathway distinct from N4-alkyl analogs (e.g., N4-propyl), which are metabolized primarily via N-dealkylation or ω-oxidation [1]. In the broader diaminopyrimidine class, CYP2C19 and CYP3A4 are major isoforms involved in N-dealkylation; the methoxyethyl side chain shifts metabolic liability toward CYP2C19-mediated O-demethylation, which can be advantageous when designing compounds with controlled half-life. In vitro CYP inhibition data for structurally related compounds indicate IC50 values >10 µM against major CYP isoforms, suggesting low drug-drug interaction risk [2]. No direct CYP panel data for CAS 1505262-21-4 were identified in primary literature; however, the structural precedent supports differentiate metabolic handling relative to propyl or butyl N4-substituted analogs.

Metabolic stability Cytochrome P450 ADME optimization

2-Cyclopropyl-N4-(2-methoxyethyl)pyrimidine-4,6-diamine: Evidence-Linked Research and Industrial Application Scenarios


Antimalarial Drug Discovery: PfDHFR Wild-Type and Mutant Enzyme Screening

The compound's cyclopropyl-diaminopyrimidine pharmacophore aligns with the validated PfDHFR inhibitor chemotype. Use CAS 1505262-21-4 as a scaffold in fragment-based or structure-activity relationship (SAR) campaigns targeting both wild-type and pyrimethamine-resistant mutant PfDHFR isoforms. The free N6 amine and N4-methoxyethyl side chain provide two vectors for chemical elaboration without losing the core DHFR-binding motif. Reference comparator data from the broader class suggest Ki values in the nanomolar range are achievable upon optimization [1].

Kinase Inhibitor Selectivity Profiling Panels

Deploy this compound as a hinge-binding scaffold in kinase selectivity screening (e.g., EGFR, JAK3, FLT3 panels). The combination of 2-cyclopropyl (occupying the selectivity pocket) and a free N6 amine (retaining an H-bond donor absent in N6-methylated analogs) provides a differentiated starting point for optimizing kinome-wide selectivity profiles [2]. The methoxyethyl side chain is expected to project toward the solvent-exposed region, enabling further derivatization without disrupting kinase hinge binding.

Agrochemical Fungicide Lead Optimization

As a member of the cyclopropyl-substituted diaminopyrimidine class covered by US 2010/0081679 A1, this compound is suitable for fungicidal activity screening against crop-relevant phytopathogens (e.g., Botrytis, Septoria, Puccinia spp.). The patent asserts class-level advantages over alkynyl-substituted predecessors in activity spectrum and low application rate efficacy [3]. The methoxyethyl substituent may confer favorable translocation properties in planta compared to simpler N4-alkyl congeners.

Physicochemical Property Benchmarking in Drug-Likeness Optimization

The compound's moderate cLogP (~1.3) and tPSA (~78 Ų) place it within favorable oral drug-likeness space (RO5 compliant). Use CAS 1505262-21-4 as a reference compound in comparative solubility, permeability (PAMPA/Caco-2), and metabolic stability assays alongside its N4-propyl (more lipophilic) and N4-cyclopropylmethyl (more sterically hindered) analogs to establish quantitative SAR for N4-substituent effects on ADME parameters [4].

Quote Request

Request a Quote for 2-cyclopropyl-N4-(2-methoxyethyl)pyrimidine-4,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.